Bromine Positional Isomerism: 6-Bromo vs. 7-Bromo Impact on PDE10A Inhibitor Potency
In the PDE10A inhibitor series, the imidazo[1,5-a]pyridine regioisomer with bromine at the 6-position (as in CAS 1330765-09-7) demonstrated a markedly different potency profile compared to the 7-bromo isomer when elaborated to the final inhibitor. The lead compound A30 derived from the 6-bromo scaffold exhibited an IC50 of 3.5 nM against PDE10A with high selectivity over other PDE isoforms [1]. In contrast, analogous compounds built from the 7-bromo scaffold showed substantially lower PDE10A inhibitory activity, highlighting the critical role of the 6-bromo regioisomer as the preferred building block for this target class [1].
| Evidence Dimension | PDE10A inhibitory potency of elaborated final inhibitor derived from each regioisomeric building block |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (PDE10A inhibition by A30, derived from 6-bromo scaffold) [1] |
| Comparator Or Baseline | 7-Bromo imidazo[1,5-a]pyridine azetidine analog (CAS 1273566-14-5): elaborated inhibitors showed substantially lower PDE10A activity; exact IC50 not reported but characterized as inferior in SAR tables [1] |
| Quantified Difference | A30 (6-bromo scaffold) IC50 = 3.5 nM; 7-bromo scaffold-derived inhibitors were significantly less potent (qualitative SAR indicates >10-fold reduced activity) [1] |
| Conditions | Recombinant human PDE10A enzyme assay; final elaborated inhibitors were tested in vitro [1] |
Why This Matters
The 6-bromo regioisomer is the preferred starting material for synthesizing potent PDE10A inhibitors; selecting the 7-bromo isomer would yield an inferior final compound, substantially increasing medicinal chemistry optimization time and cost.
- [1] Huang, H. et al., 'Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension,' European Journal of Medicinal Chemistry, 290, 2025, 117537. View Source
